molecular formula C11H11BrFNO B1520445 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine CAS No. 1022931-81-2

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine

Cat. No.: B1520445
CAS No.: 1022931-81-2
M. Wt: 272.11 g/mol
InChI Key: AUZRFYSGXUWWTL-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-3-fluorobenzoyl chloride with pyrrolidine in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.

  • Substitution: Substitution reactions can occur at the bromo and fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and various bases can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of bromo- and fluoro-substituted phenyl derivatives.

  • Substitution: Formation of iodinated or other substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of bromo- and fluoro-substituted phenyl groups with biological targets.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine can be compared with other similar compounds, such as:

  • 1-(4-Bromo-3-fluorophenyl)propan-2-ol: This compound differs in the presence of a hydroxyl group instead of the carbonyl group.

  • 1-(4-Bromo-3-fluorophenyl)ethanone: This compound has an ethanone group instead of the pyrrolidine ring.

  • (4-Bromo-3-fluorophenyl)hydrazine: This compound contains a hydrazine group instead of the carbonyl group.

Uniqueness: this compound is unique due to its combination of bromo and fluoro substituents on the phenyl ring and the presence of the pyrrolidine ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZRFYSGXUWWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677725
Record name (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022931-81-2
Record name (4-Bromo-3-fluorophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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